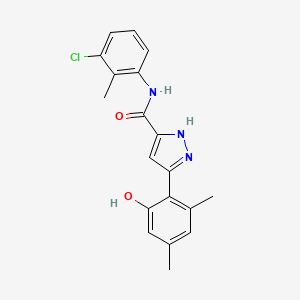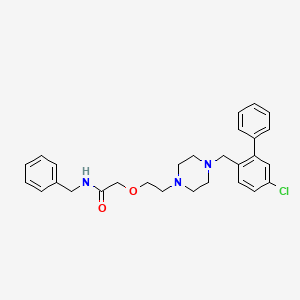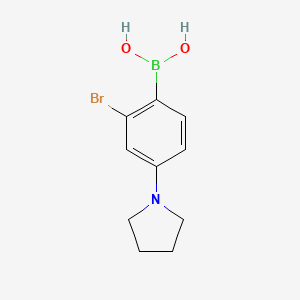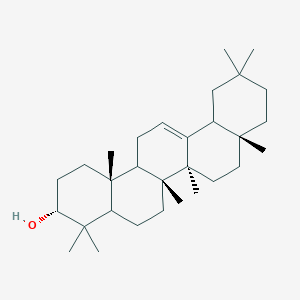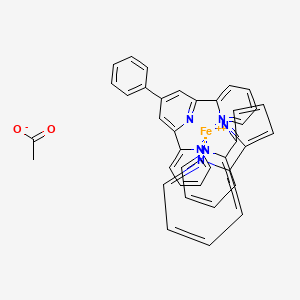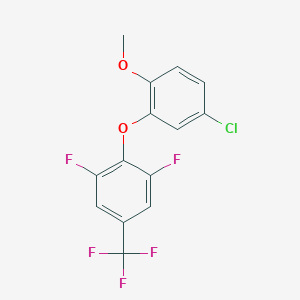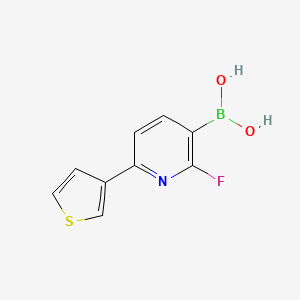
Sucrose octasulfate triethylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose octasulfate triethylammonium salt is a chemical compound known for its unique properties and applications. It is a derivative of sucrose, where the hydroxyl groups are replaced by sulfate groups, and it is combined with triethylammonium. This compound is often used in various scientific and industrial applications due to its ability to form protective layers and its reactivity in different chemical environments .
Méthodes De Préparation
The synthesis of sucrose octasulfate triethylammonium salt involves several steps. The primary method includes reacting sucrose with sulfuric acid to form sucrose octasulfate. This intermediate is then reacted with triethylamine to form the final product. The reaction conditions typically involve the use of polar organic solvents and controlled temperatures to ensure high purity and yield .
Industrial production methods often involve the use of large-scale reactors and continuous processing techniques to produce the compound efficiently. The process may include steps such as concentration, crystallization, and purification to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Sucrose octasulfate triethylammonium salt undergoes various chemical reactions, including substitution and complex formation. Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under acidic conditions, the compound can form a viscous adhesive gel, which is useful in protective applications .
Applications De Recherche Scientifique
Sucrose octasulfate triethylammonium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying complex formation and reactivity. In biology, it is used to study cell membrane interactions and protective mechanisms. In medicine, it is known for its use in treating gastrointestinal disorders such as duodenal ulcers and gastroesophageal reflux disease (GERD). The compound forms a protective barrier on the mucosal surfaces, preventing damage from stomach acids .
In the industrial sector, this compound is used as a surfactant and emulsifier in various formulations. Its ability to reduce surface tension and stabilize emulsions makes it valuable in the production of detergents, lubricants, and other chemical products .
Mécanisme D'action
The mechanism of action of sucrose octasulfate triethylammonium salt involves its ability to form protective layers on surfaces. In the gastrointestinal tract, it binds to ulcer sites, creating a physical barrier that protects the underlying tissue from stomach acid and enzymes. This barrier prevents further damage and allows the tissue to heal. The compound’s ability to form a gel-like layer under acidic conditions is a key aspect of its protective mechanism .
Comparaison Avec Des Composés Similaires
Sucrose octasulfate triethylammonium salt is unique compared to other similar compounds due to its specific combination of sulfate groups and triethylammonium. Similar compounds include sucralfate, which is also used for treating gastrointestinal disorders, and other sulfate derivatives of sugars. this compound stands out due to its higher reactivity and ability to form stable protective layers .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties, including its ability to form protective layers and its reactivity, make it valuable in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing ones.
Propriétés
Formule moléculaire |
C24H52N2O35S8 |
|---|---|
Poids moléculaire |
1185.2 g/mol |
Nom IUPAC |
N,N-diethylethanamine;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8.2C6H15N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;2*1-4-7(5-2)6-3/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);2*4-6H2,1-3H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 |
Clé InChI |
XNAIBCDCWHAHBE-HCJAYUHRSA-N |
SMILES isomérique |
CCN(CC)CC.CCN(CC)CC.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
SMILES canonique |
CCN(CC)CC.CCN(CC)CC.C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079907.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)


